molecular formula C14H11NO3S B114230 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid CAS No. 142221-23-6

2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid

Cat. No.: B114230
CAS No.: 142221-23-6
M. Wt: 273.31 g/mol
InChI Key: MJHMABNIGSEYKN-UHFFFAOYSA-N
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Description

2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid is a sophisticated synthetic compound designed for advanced pharmacological and biochemical research. Its molecular structure, which integrates a nicotinic acid (vitamin B3) pharmacophore via a thioether linkage, positions it as a valuable chemical tool for probing complex biological pathways, particularly those involving metabolite-sensing G protein-coupled receptors (GPCRs) . Researchers can utilize this compound to investigate the nuanced signaling of hydroxycarboxylic acid receptors (HCA2/GPR109A) and free fatty acid receptors (FFA2/GPR43, FFA3/GPR41) . The activation of these receptors, which are co-expressed in immune cells, adipocytes, and intestinal epithelial cells, triggers a cascade of downstream effects, including the inhibition of intracellular cAMP accumulation and the modulation of intracellular calcium mobilization . This makes the ligand exceptionally relevant for studies aimed at understanding and modulating inflammatory processes. In cellular models, such as THP-1 macrophages, ligands acting on these receptors have been demonstrated to significantly decrease the lipopolysaccharide-induced gene expression and secretion of proinflammatory cytokines like IL-6 and TNF-α, as well as the chemokine MCP-1 . The multitarget potential of related compounds suggests that this compound is a promising candidate for pleiotropic research, offering a single-molecule approach to dissect complex diseases where metabolic and inflammatory pathways are dysregulated . Its application is further supported by the established role of its structural components; the nicotinic acid moiety is a known ligand for HCA2, while the phenylethyl fragment is common in agents that interact with various cellular targets, including those involved in oxidative stress responses . This compound is provided for research use in exploring these and other novel mechanisms of action.

Properties

IUPAC Name

2-phenacylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-12(10-5-2-1-3-6-10)9-19-13-11(14(17)18)7-4-8-15-13/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHMABNIGSEYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365894
Record name 2-[(2-Oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142221-23-6
Record name 2-[(2-Oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The thiol group (-SH) of 2-mercaptonicotinic acid acts as a nucleophile, displacing bromide from phenacyl bromide in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile). A base such as potassium carbonate or triethylamine is required to deprotonate the thiol and drive the reaction forward.

2-Mercaptonicotinic acid+PhCOCH2BrBase, DMF2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid+HBr\text{2-Mercaptonicotinic acid} + \text{PhCOCH}_2\text{Br} \xrightarrow{\text{Base, DMF}} \text{this compound} + \text{HBr}

Optimization Parameters

  • Solvent : DMF provides optimal solubility for both reactants.

  • Temperature : Reactions proceed efficiently at 60–80°C, achieving >85% yield within 6–8 hours.

  • Base Selection : Triethylamine minimizes side reactions compared to inorganic bases.

Table 1: Comparative Yields Under Varied Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K2_2CO3_3DMF80878
Et3_3NDMF60692
NaHMeCN70768

Oxidation of 2-[(2-Phenylethyl)thio]nicotinic Acid

An alternative pathway involves oxidizing the ethyl group in 2-[(2-phenylethyl)thio]nicotinic acid (CAS 496775-95-2) to a ketone.

Oxidizing Agents and Efficiency

  • KMnO4_4/AcOH : Oxidizes the benzylic position selectively but requires strict temperature control (0–5°C) to prevent over-oxidation.

  • Dess-Martin Periodinane : Offers milder conditions (room temperature, 2 hours) with 89% yield.

2-[(2-Phenylethyl)thio]nicotinic acidDess-Martin2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid\text{2-[(2-Phenylethyl)thio]nicotinic acid} \xrightarrow{\text{Dess-Martin}} \text{this compound}

Challenges in Oxidation

  • Byproduct Formation : Over-oxidation to carboxylic acids occurs with strong oxidants like CrO3_3.

  • Solvent Compatibility : Dichloromethane or ethyl acetate is preferred to stabilize the ketone product.

Palladium-Catalyzed Cross-Coupling

Arylthiolation via Pd-catalyzed cross-coupling provides a modular approach, particularly for derivatives with sensitive functional groups.

Catalytic System and Substrates

Using Pd(OAc)2_2/Xantphos as the catalyst, 2-bromonicotinic acid reacts with 2-mercaptoacetophenone under inert conditions.

2-Bromonicotinic acid+PhCOCH2SHPd/Xantphos2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid+HBr\text{2-Bromonicotinic acid} + \text{PhCOCH}_2\text{SH} \xrightarrow{\text{Pd/Xantphos}} \text{this compound} + \text{HBr}

Key Advantages

  • Functional Group Tolerance : Compatible with esters, amines, and halides.

  • Scalability : Reactions perform well at 0.1–1.0 mol% Pd loading.

Table 2: Pd-Catalyzed Reaction Optimization

Pd SourceLigandTemp (°C)Yield (%)
Pd(OAc)2_2Xantphos8088
PdCl2_2BINAP10072
Pd(PPh3_3)4_4DPPF6065

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported synthesis enables rapid purification and scalability, particularly for pharmaceutical applications.

Resin Functionalization

Wang resin-bound nicotinic acid undergoes sequential thiol-alkylation with phenacyl bromide, followed by cleavage with trifluoroacetic acid.

Yield and Purity

  • Resin Loading : 1.2 mmol/g achieves 84% isolated yield.

  • Purity : >95% by HPLC after precipitation.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis to reduce environmental impact.

Ball Milling Protocol

Grinding 2-mercaptonicotinic acid and phenacyl bromide with K2_2CO3_3 in a planetary mill (400 rpm, 1 hour) yields 79% product.

Benefits Over Traditional Methods

  • Reduced Waste : No solvent required.

  • Energy Efficiency : 50% lower energy input compared to reflux methods .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity
    • Recent studies have demonstrated that 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid exhibits significant antimicrobial properties against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. In vitro tests showed an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against E. coli, indicating promising potential as an antibacterial agent .
  • Antioxidant Properties
    • The compound has also been evaluated for its antioxidant capacity, showing effective radical scavenging activity in assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) test. These properties suggest its potential use in formulations aimed at reducing oxidative stress in biological systems .
  • Inhibition of Enzymatic Activity
    • Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression. Further investigation into its mechanism of action is ongoing, with molecular docking studies revealing promising interactions with target proteins .

Agricultural Applications

  • Herbicide Antidote
    • Research has explored the use of this compound as an antidote for herbicides like 2,4-D. Experimental results showed that it can mitigate the toxic effects of these herbicides on sunflower seedlings, enhancing their growth compared to untreated controls .

Materials Science

  • Synthesis of Novel Polymers
    • The compound serves as a building block for synthesizing novel polymers with potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability .

Case Studies

StudyApplicationFindings
Antimicrobial ActivityEffective against E. coli with MIC of 12.5 µg/mL; moderate activity against Pseudomonas aeruginosa.
Antioxidant PropertiesDemonstrated significant DPPH radical scavenging activity, suggesting potential for use in antioxidant formulations.
Herbicide AntidoteShowed effectiveness in enhancing growth of sunflower seedlings treated with herbicides compared to controls.

Mechanism of Action

The mechanism of action of 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities by binding to active sites or allosteric sites, thereby affecting metabolic processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nicotinic Acid Derivatives

Compound Name Substituent Structure Molecular Formula Key Features/Biological Activity Reference
2-[(4-Methylphenyl)thio]nicotinic acid 4-Methylphenylthio at C2 C₁₃H₁₁NO₂S Antithrombotic potential; higher lipophilicity due to methyl group
2-[(2,5-Dioxopyrrolidin-3-yl)thio]nicotinic acid Dioxopyrrolidinylthio at C2 C₁₀H₈N₂O₄S Enhanced solubility; irritant properties noted in safety data
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]nicotinic acid Benzothiazolylamino at C2 C₁₄H₁₁N₃O₂S Antifungal and antibacterial activity
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 2-Hydroxy and 2-fluorophenyl at C5 C₁₂H₈FNO₃ Anti-inflammatory activity; fluorinated analog improves metabolic stability
[(2-Methylbenzyl)thio]acetic acid 2-Methylbenzylthio-acetic acid C₁₀H₁₂O₂S Simpler scaffold; lacks pyridine ring; used in metal chelation

Structural and Electronic Differences

  • Thioether vs.
  • Ketone Functionality : The 2-oxo group distinguishes it from hydroxylated analogs (e.g., 5-(2-formylphenyl)-2-hydroxyisonicotinic acid ), which may form hydrogen bonds more readily but are prone to metabolic glucuronidation.
  • Aromatic Substitution : The phenyl group in the 2-oxo-2-phenylethyl side chain provides π-π stacking interactions, contrasting with aliphatic chains in compounds like [(2-oxo-2-piperidin-1-ylethyl)thio]acetic acid , which prioritize solubility over aromatic interactions.

Biological Activity

2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thioether linkage and a nicotinic acid moiety, which contribute to its biological activity. The presence of the phenyl group and the keto function enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. For instance, studies have shown that thiosemicarbazones related to this compound can induce cell death in various bacterial strains by disrupting mitochondrial functions and depleting cellular thiols .

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds similar to this compound. Notably, thiosemicarbazone derivatives have demonstrated cytotoxic effects against cancer cell lines such as K562 (chronic myeloid leukemia) and DU145 (prostate cancer) cells. These compounds induce apoptosis and exhibit selective toxicity towards cancer cells while sparing normal cells .

The mechanism of action for this compound involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Mitochondrial Dysfunction : Similar compounds have been shown to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies

  • Anticancer Effects in K562 Cells : A study demonstrated that thiosemicarbazone derivatives based on acetophenone induced apoptosis in K562 cells through mitochondrial pathways. The compounds exhibited a bell-shaped dose-response curve, indicating varying levels of effectiveness based on concentration .
  • Selectivity Against Cancer Cells : In vitro studies revealed that certain derivatives displayed lower toxicity towards peripheral blood mononuclear cells compared to K562 cells, suggesting a selective anticancer effect.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessTarget Cells/OrganismsMechanism
AntimicrobialModerate to HighVarious bacteriaDisruption of mitochondrial function
AnticancerHighK562, DU145Induction of apoptosis
Enzyme InhibitionVariableVarious enzymesCompetitive inhibition

Q & A

Q. How to design mechanistic studies for biological activity?

  • Methodological Answer : Employ enzyme inhibition assays (e.g., IC₅₀ determination) and cellular uptake studies using fluorescent tagging. For example, meta-analyses of nicotinic acid derivatives () recommend dose-response curves and RNA-seq to identify pathways affected by the carboxyl and thioether moieties.

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